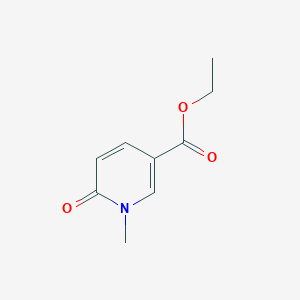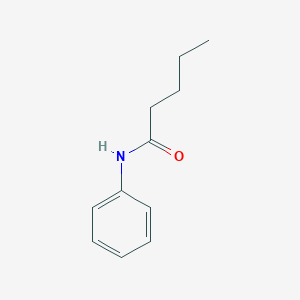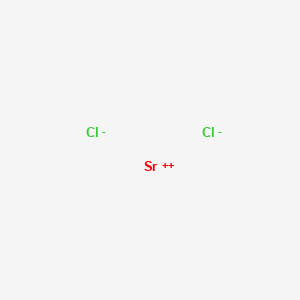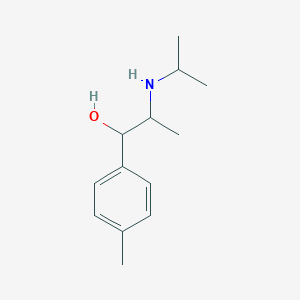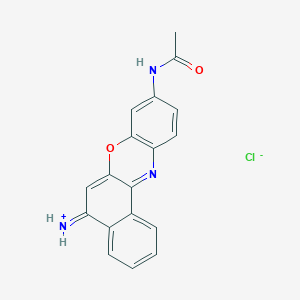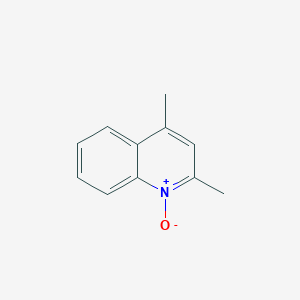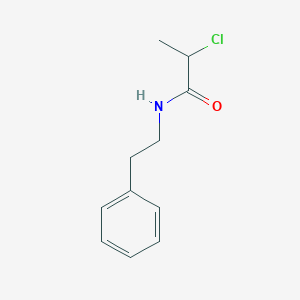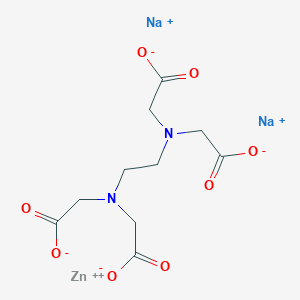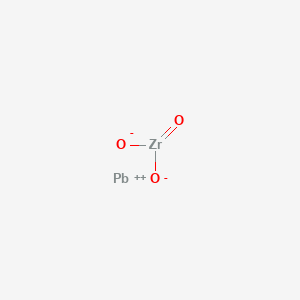
二氧化(氧代)锆;铅(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead zirconate is a chemical compound with the molecular formula O3PbZr. It is also known as lead zirconate. This compound is notable for its unique properties and applications in various fields, including materials science, catalysis, and electronics.
科学研究应用
Lead zirconate has diverse applications in scientific research:
作用机制
- Zirconium oxo clusters, such as Zr12O8(OH)8(OAcr)24, have been studied for their catalytic activity . These clusters may play a role in the compound’s action.
- Zirconium oxo clusters exhibit superior catalytic activity compared to other zirconium-based materials . This suggests that the compound’s mode of action involves catalysis or surface interactions.
Target of Action
Mode of Action
生化分析
Biochemical Properties
Zirconium oxide, a component of Dioxido(oxo)zirconium;lead(2+), has been studied for its excellent mechanical properties, chemical stability, biocompatibility, and negligible thermal conductivity, making it ideal for dental and orthopedic applications . The biocompatibility of zirconium has been studied in vivo, and no adverse reactions were observed when zirconium samples were inserted into bone
Cellular Effects
The cellular effects of Dioxido(oxo)zirconium;lead(2+) are not fully understood. Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells . They have also exhibited potential antibacterial activity against various bacterial strains
Molecular Mechanism
The molecular mechanism of Dioxido(oxo)zirconium;lead(2+) is not fully elucidated. Zirconium oxo clusters have been investigated as molecular catalysts for the direct amide bond formation . The Zr12 cluster, rather than a lower nuclearity species, is suggested to be the catalytically active species involved in the reaction
Temporal Effects in Laboratory Settings
Zirconium oxide is a polymorphic material and occurs in three different crystal lattices . Lattice transformations are described, highlighting the specifics of these transformations . Ways of stabilizing certain lattice types are explained, and the concept of transformation enhancement is highlighted
Metabolic Pathways
The metabolic pathways that Dioxido(oxo)zirconium;lead(2+) is involved in are not well-documented. 2-oxocarboxylic acids, which include 2-oxoglutarate, are the most elementary set of metabolites . This suggests that Dioxido(oxo)zirconium;lead(2+) could potentially be involved in the metabolism of these acids.
Transport and Distribution
The transport and distribution of Dioxido(oxo)zirconium;lead(2+) within cells and tissues are not well-documented. It is known that this compound is classified as an environmentally hazardous substance, solid, N.O.S., according to its UN Number UN3077
Subcellular Localization
The subcellular localization of Dioxido(oxo)zirconium;lead(2+) is not well-documented. Research on protein language models has provided insights into predicting multi-label subcellular localization
准备方法
Synthetic Routes and Reaction Conditions
Lead zirconate is typically prepared by heating stoichiometric amounts of lead oxide (PbO) and zirconium dioxide (ZrO2) together. The reaction is carried out at high temperatures, usually around 1570°C, to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of dioxido(oxo)zirconium;lead(2+) involves similar high-temperature processes. The raw materials, lead oxide and zirconium dioxide, are mixed in precise proportions and subjected to controlled heating. This method ensures the consistent quality and purity of the final product .
化学反应分析
Types of Reactions
Lead zirconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of zirconium and lead, while reduction reactions may yield lower oxidation state compounds .
相似化合物的比较
Similar Compounds
Zirconium Oxo Clusters: These compounds, such as Zr6 and Zr12 oxo clusters, share similar catalytic properties with dioxido(oxo)zirconium;lead(2+)
Lead Titanate: Another similar compound is lead titanate, which also exhibits piezoelectric properties and is used in various electronic applications.
Uniqueness
Lead zirconate is unique due to its specific combination of zirconium and lead, which imparts distinct properties not found in other compounds. Its high thermal stability, chemical resistance, and catalytic efficiency make it a valuable material in both research and industrial applications .
属性
IUPAC Name |
dioxido(oxo)zirconium;lead(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Pb.Zr/q;2*-1;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSNKLWUCUPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
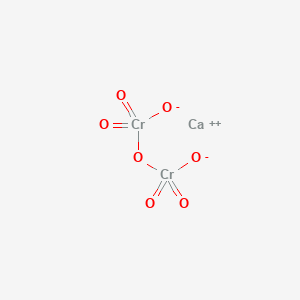

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
![3-[Chloro(methyl)phosphoryl]propanoyl chloride](/img/structure/B76802.png)
